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The use of gold in medicine, a practice known as chrysotherapy, has a history stretching back

millennia, with early applications rooted in alchemy and traditional medicine for a variety of

ailments.[1] Its modern scientific journey began in 1890 when the German bacteriologist Robert

Koch discovered that gold cyanide could inhibit the growth of Mycobacterium tuberculosis in

vitro.[2][3] This discovery, though ineffective in vivo, sparked clinical interest in gold

compounds.[3] The pivotal moment for immunology arrived in 1929, when Jacques Forestier,

observing similarities between tuberculosis and rheumatoid arthritis (RA), empirically

administered gold salts to RA patients and noted significant improvements, including reduced

joint pain and, in some cases, complete remission.[2][4] For decades, gold salts were a

cornerstone of RA treatment, yet the scientific basis for their efficacy remained largely a

mystery.[4][5] This guide delves into the foundational studies that unraveled the complex

immunosuppressive mechanisms of gold salts, transforming them from a serendipitous remedy

into a subject of rigorous scientific inquiry.

Part 1: The Macrophage as a Primary Cellular Target
Early investigations into the mechanism of gold salts quickly identified the macrophage as a

key player. Macrophages are central to the pathogenesis of RA, acting as antigen-presenting

cells (APCs) and potent producers of pro-inflammatory cytokines within the synovial tissue.[6]

Foundational studies revealed that gold compounds are avidly taken up by these cells, where

they concentrate within lysosomes, forming characteristic electron-dense bodies termed

"aureosomes".[7][8][9]
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This sequestration within the lysosomal compartment is not a passive event; it is the locus of

gold's initial immunosuppressive actions. Inside the aureosomes, gold directly interferes with

the processing of antigens.[7][10] This critical step precedes antigen presentation to T cells,

thereby dampening the initiation of the adaptive immune response. By altering antigen

processing, gold salts effectively reduce the activation of autoreactive T cells that drive the

chronic inflammation characteristic of RA.[7][10]

Furthermore, gold compounds profoundly suppress the inflammatory output of macrophages.

Studies demonstrated a marked reduction in the secretion of key pro-inflammatory cytokines,

including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6),

upon treatment with gold salts like Auranofin.[6][7] This reduction in cytokine expression is a

direct consequence of inhibiting intracellular signaling pathways, which will be detailed later in

this guide.[7][10]

Experimental Protocol 1: In Vitro Macrophage Cytokine
Suppression Assay
This protocol outlines a foundational experiment to quantify the inhibitory effect of a gold salt

(e.g., Auranofin) on cytokine production by a macrophage cell line.

Objective: To determine the dose-dependent effect of Auranofin on lipopolysaccharide (LPS)-

induced production of TNF-α by RAW 264.7 murine macrophages.

Methodology:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

Cell Seeding: Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere

overnight.

Gold Salt Preparation: Prepare a stock solution of Auranofin in DMSO. Serially dilute the

stock in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

Include a vehicle control (DMSO diluted to the highest concentration used).

Pre-treatment: Remove the old medium from the cells and add the medium containing the

various concentrations of Auranofin or vehicle control. Incubate for 2 hours.
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Stimulation: Add LPS to each well (except for the unstimulated control) to a final

concentration of 100 ng/mL to induce an inflammatory response.

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached

cells. Carefully collect the supernatant for cytokine analysis.

Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a

commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's

instructions.

Data Analysis: Plot the TNF-α concentration against the Auranofin concentration to

determine the inhibitory effect. Calculate the IC₅₀ value (the concentration at which 50% of

the cytokine production is inhibited).

Causality and Validation: This protocol establishes a direct causal link between the gold salt

and the suppression of a key inflammatory cytokine. The inclusion of a vehicle control ensures

that the observed effect is not due to the solvent. The unstimulated control provides a baseline,

while the LPS-only control shows the maximum inflammatory response. The dose-response

curve provides a quantitative measure of the drug's potency.
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Workflow: Macrophage Cytokine Suppression Assay

1. Seed RAW 264.7 Cells
(2x10^5 cells/well)

2. Pre-treat with Auranofin
(0.1-10 µM, 2h)

3. Stimulate with LPS
(100 ng/mL)

4. Incubate
(24 hours)

5. Collect Supernatant

6. Quantify TNF-α
(ELISA)

7. Analyze Data
(IC50 Calculation)

Click to download full resolution via product page

Workflow for assessing gold salt-mediated cytokine suppression.
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Part 2: Modulating the Adaptive Immune Response:
Effects on Lymphocytes
The immunosuppressive actions of gold salts extend beyond the innate immune system to

modulate lymphocyte function.[11] While some studies suggest a direct toxic effect on

lymphocytes at higher concentrations[12], the primary therapeutic mechanism is believed to be

an indirect consequence of gold's effect on macrophage-T cell cooperation.[11][13] By

impairing antigen presentation by macrophages, gold salts effectively reduce the activation and

subsequent proliferation of T lymphocytes.[11][14]

Furthermore, investigations revealed that gold can influence the differentiation of T helper (Th)

cells. It was shown to promote an upregulation of IL-4 mRNA, which is indicative of a shift from

a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.[7] This shift

contributes to resolving inflammation rather than perpetuating it.

Gold salts also impact B lymphocyte differentiation in response to polyclonal activators,

suggesting a broader effect on the adaptive immune system.[11][13] Clinical studies have

corroborated these in vitro findings, showing that treatment with Auranofin leads to a significant

fall in the production of IgG and IgM rheumatoid factor by mononuclear cells from RA patients.

[15]

Experimental Protocol 2: T-Cell Proliferation Assay
(CFSE Dilution)
This protocol describes a method to assess the effect of gold salts on the proliferation of T

lymphocytes in response to a mitogen.

Objective: To measure the inhibitory effect of Gold Sodium Thiomalate (GSTM) on

Concanavalin A (ConA)-induced T-cell proliferation using Carboxyfluorescein succinimidyl ester

(CFSE) dilution.

Methodology:

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood

using Ficoll-Paque density gradient centrifugation.
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CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS. Add CFSE to a final

concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the

reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

Cell Washing: Wash the cells three times with complete RPMI medium to remove excess

CFSE.

Cell Culture Setup: Resuspend the stained cells in complete RPMI and seed into a 96-well

plate at 2 x 10⁵ cells per well.

Treatment: Add GST at various concentrations (e.g., 1-50 µg/mL). Include an untreated

control.

Mitogen Stimulation: Add ConA to a final concentration of 5 µg/mL to all wells except the

unstimulated control.

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies

against T-cell markers (e.g., CD3, CD4). Analyze the cells using a flow cytometer.

Data Analysis: Gate on the T-cell population (e.g., CD3+). On a histogram of CFSE

fluorescence, each peak of reduced fluorescence intensity represents a cell division.

Quantify the percentage of divided cells and the proliferation index in the presence and

absence of GST.

Causality and Validation: CFSE is a fluorescent dye that covalently binds to intracellular

proteins. With each cell division, the dye is distributed equally between daughter cells, leading

to a halving of fluorescence intensity. This allows for a precise, single-cell level quantification of

proliferation. The unstimulated control confirms that proliferation is mitogen-dependent, and the

dose-response to GST demonstrates its specific anti-proliferative effect.

Part 3: Unraveling Core Molecular Mechanisms
The foundational cellular studies paved the way for investigations into the precise molecular

pathways disrupted by gold compounds. Researchers identified several key signaling nodes
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and enzymes that are potently inhibited, providing a molecular explanation for the observed

immunosuppressive effects.

Inhibition of the NF-κB Signaling Pathway
A paramount discovery was the ability of gold salts to suppress the activity of Nuclear Factor-

kappa B (NF-κB).[7][16] NF-κB is a master transcriptional regulator that controls the expression

of a vast array of pro-inflammatory genes, including TNF-α, IL-1, IL-6, and adhesion molecules.

[17][18] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called

IκB. Upon stimulation by signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated,

which then phosphorylates IκB.[19] This phosphorylation targets IκB for ubiquitination and

subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and

activate gene transcription.[18][19]

Foundational studies demonstrated that gold compounds, particularly Auranofin, inhibit the

activation of the IKK complex.[7] This action prevents the phosphorylation and degradation of

IκB, thereby trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory

genes.[7][17] This mechanism is a central pillar of gold's anti-inflammatory and

immunosuppressive effects.[16][20]
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Gold salts inhibit NF-κB activation by blocking the IKK complex.
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Inhibition of Thioredoxin Reductase and Induction of
Oxidative Stress
Another critical molecular target, especially for Auranofin, is the selenoenzyme thioredoxin

reductase (TrxR).[17][21] TrxR is a key component of the thioredoxin system, which protects

cells from oxidative stress by reducing oxidized proteins.[9][21] Gold ions have a high affinity

for the selenocysteine residue in the active site of TrxR, leading to potent and often irreversible

inhibition of the enzyme.[21]

By inhibiting TrxR, Auranofin disrupts the cellular redox balance, leading to an accumulation of

reactive oxygen species (ROS) and a state of oxidative stress.[9][17] While high levels of

oxidative stress are generally damaging, in the context of an autoimmune disease

characterized by hyper-proliferating immune cells, this pro-oxidant effect can be therapeutic.

The increased ROS can trigger apoptosis (programmed cell death) in activated, pro-

inflammatory lymphocytes and macrophages, thereby helping to cull the cells driving the

pathology.[9]

Part 4: Foundational Evidence from In Vivo Models
The translation of in vitro findings into a therapeutic context relies on validation in animal

models of autoimmune disease. For gold salts, the collagen-induced arthritis (CIA) model in

rats and mice has been particularly informative.[18] These models mimic many features of

human RA, including joint inflammation, cartilage degradation, and bone erosion.

Studies using these models provided crucial evidence for the efficacy of gold salts in vivo.

Administration of gold compounds to arthritic animals resulted in significantly reduced paw

swelling, lower arthritis scores, and preserved joint integrity as observed through histological

analysis.[18] These clinical improvements were directly correlated with the molecular

mechanisms identified in vitro. For instance, tissue samples from the joints of gold-treated

animals showed reduced levels of pro-inflammatory cytokines and decreased activation of the

NF-κB pathway.[18][22] Strain-specific responses to gold were also noted, highlighting the role

of genetic background in susceptibility to both the therapeutic and adverse effects of gold.[23]

[24][25]

Data Summary: Key In Vivo Studies
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Gold

Compound
Animal Model Key Findings

Mechanism

Implicated
Reference(s)

Auranofin

Collagen-

Induced Arthritis

(CIA) in Rats

Reduced joint

inflammation,

swelling, and

bone erosion.

Suppression of

pro-inflammatory

cytokines.

[8]

Nanogold

(AuNGs)

Collagen-

Induced Arthritis

(CIA) in Rats

Decreased levels

of TNF-α, IL-1β,

COX-2;

attenuated

oxidative stress.

Inhibition of NF-

κB activation.
[18]

Gold Clusters

(Au₂₅Sv₉)

Collagen-

Induced Arthritis

(CIA) in Mice

Suppressed

osteoclast

formation and

bone destruction;

reduced TNF-α,

IL-1β, IL-6.

Inhibition of

RANKL-

mediated NF-κB

activation.

[22]

Aurothiomalate

Gold-Induced

Autoimmunity in

Mice

Strain-dependent

induction of

autoantibodies

(ANA).

Genetic

susceptibility (H-

2 complex).

[24]

Conclusion and Perspective
The foundational research on gold salts represents a classic journey in pharmacology: from

empirical observation to deep mechanistic understanding. Initial studies pinpointed

macrophages and lymphocytes as key cellular targets, demonstrating that gold compounds

could stifle antigen presentation and curb the production of inflammatory mediators.[10][11]

Subsequent molecular investigations provided elegant explanations for these effects,

identifying the inhibition of the master inflammatory regulator NF-κB and the pro-oxidant

disruption of the thioredoxin system as core mechanisms of action.[7][17][21] Validated in

animal models of arthritis, these findings cemented the scientific rationale for chrysotherapy.

[18]
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While the use of gold salts has declined since the 1990s due to their slow onset of action and

potential for side effects, supplanted by newer biologics and DMARDs, the foundational

knowledge they generated remains profoundly important.[2][4] Understanding how gold

modulates fundamental immune pathways continues to inform the development of new

therapeutic agents and offers potential avenues for repurposing these ancient remedies in the

modern era of medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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